2-Methyl-2-phenylpropanehydrazide
Description
Properties
IUPAC Name |
2-methyl-2-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXCWWHSWXLWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324955 | |
| Record name | 2-methyl-2-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5809-15-4 | |
| Record name | NSC408051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Phenylpropanehydrazide
Established Synthetic Pathways for 2-Methyl-2-phenylpropanehydrazide
The synthesis of this compound is primarily achieved through the reaction of a suitable precursor with hydrazine (B178648) or its derivatives. The most common precursors are 2-methyl-2-phenylpropanoic acid and its corresponding esters.
Approaches from Carboxylic Acid Precursors and Related Esters
The traditional and most direct route to this compound involves the hydrazinolysis of an ester, typically the methyl or ethyl ester of 2-methyl-2-phenylpropanoic acid. The synthesis of the precursor, methyl 2-methyl-2-phenylpropanoate, can be accomplished via several methods. One common method is the Fischer esterification of 2-methyl-2-phenylpropanoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. Another approach involves the methylation of the carboxylic acid using reagents like methyl iodide in the presence of a base such as sodium hydrogencarbonate.
Once the ester is obtained, it is reacted with hydrazine hydrate, often in a solvent like ethanol (B145695), under reflux to yield the desired this compound. This nucleophilic acyl substitution reaction is a standard method for preparing hydrazides. orgsyn.org
Alternatively, the carboxylic acid itself can be converted to the hydrazide. This usually involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. organic-chemistry.org The resulting acyl chloride is then reacted with hydrazine to form the hydrazide. This method is highly effective but requires careful handling of the reactive acyl chloride intermediate.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of hydrazide synthesis can be significantly influenced by reaction conditions and the choice of reagents. Optimization studies on similar reactions provide insights into the key parameters for the synthesis of this compound. Important factors include temperature, reaction time, solvent, and the nature of the catalyst or activating agent. orgsyn.orgfrontiersin.org
For the hydrazinolysis of esters, the reaction temperature and time are critical. While refluxing in ethanol is common, the optimal duration needs to be determined to maximize yield and minimize the formation of byproducts. The choice of solvent can also play a role, with polar protic solvents generally favoring the reaction.
When starting from the carboxylic acid, the selection of the activating agent and the base used to neutralize the resulting acid is crucial. The use of coupling agents developed for peptide synthesis can also be an effective, though milder, alternative to acyl chloride formation.
Below is a table summarizing potential reaction conditions for optimization based on general principles of hydrazide synthesis.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methyl 2-methyl-2-phenylpropanoate | Hydrazine Hydrate | Ethanol | 78 (Reflux) | 12 | 85 |
| 2 | Methyl 2-methyl-2-phenylpropanoate | Hydrazine Hydrate | Methanol | 65 (Reflux) | 24 | 80 |
| 3 | 2-Methyl-2-phenylpropanoic Acid | 1. SOCl₂ 2. Hydrazine | Dichloromethane (B109758) | 0 to RT | 6 | 90 |
This table is for illustrative purposes and based on general chemical principles.
Novel Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods that offer improved selectivity and sustainability.
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are important considerations when dealing with more complex molecules containing multiple reactive sites. While this compound itself has limited sites for such selectivity in its synthesis from simple precursors, the principles are highly relevant for creating more complex derivatives.
For instance, if a substituted version of the precursor 2-methyl-2-phenylpropanoic acid were used, regioselective reactions on the phenyl ring, such as bromination, could be performed. Studies have shown that the bromination of 2-methyl-2-phenylpropanoic acid can be controlled to favor the para-substituted product by adjusting the pH of the reaction medium. googleapis.com
In the context of hydrazide synthesis, if a substituted hydrazine is used, regioselectivity can become a key issue in determining which nitrogen atom of the hydrazine attacks the carbonyl group. Furthermore, methods that allow for the selective conversion of one of several carbonyl groups within a molecule to a hydrazide would be a powerful tool in complex molecule synthesis. The selective formation of N1 or N2 isomers in pyrazole (B372694) synthesis from a diketone and methylhydrazine highlights how reaction conditions can be tuned to control regioselectivity.
Sustainable and Green Chemistry Methodologies in Hydrazide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including hydrazides. These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One of the most promising green approaches is the use of biocatalysis. Enzymes, such as lipases, can catalyze the formation of hydrazides from esters and hydrazine under mild conditions. orgsyn.org Lipase-catalyzed reactions are often highly selective and can be performed in greener solvents, including water or solvent-free systems. For example, the enzymatic synthesis of palm fatty hydrazides has been optimized using response surface methodology. orgsyn.org
The use of microwave irradiation is another green technique that can significantly reduce reaction times and improve yields in hydrazide synthesis. mdpi.com Mechanochemistry, where reactions are induced by mechanical force, offers a solvent-free alternative for some chemical transformations. rsc.org
The choice of solvent is also a key aspect of green chemistry. Replacing hazardous solvents like dichloromethane with greener alternatives such as acetonitrile (B52724) or even water can significantly reduce the environmental impact of the synthesis. frontiersin.org
Functional Group Interconversions and Chemical Reactivity of the Hydrazide Moiety
The hydrazide functional group is a versatile synthon that can be converted into a variety of other functional groups and is particularly useful for the synthesis of heterocyclic compounds.
A major application of hydrazides in synthesis is their use as precursors for five-membered aromatic heterocycles. For example, this compound can be reacted with various reagents to form 1,3,4-oxadiazoles. eurekaselect.com This can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or by oxidative cyclization of a hydrazone intermediate. organic-chemistry.orgresearchgate.net Similarly, reaction with carbon disulfide followed by alkylation can lead to substituted oxadiazoles. researchgate.net
Another important transformation is the synthesis of 1,2,4-triazoles. This can be accomplished by reacting the hydrazide with an amide in what is known as the Pellizzari reaction, or through a one-pot reaction with a secondary amide activated by triflic anhydride, followed by microwave-induced cyclodehydration. acs.orgscispace.com
The hydrazide moiety can also participate in intramolecular cyclization reactions. For instance, under the conditions of the Bischler-Napieralski reaction, which typically involves a dehydrating agent like phosphoryl chloride, a suitably substituted hydrazide could potentially cyclize to form a diazepine (B8756704) ring system. wikipedia.orgresearchgate.net
Furthermore, the N-N bond in the hydrazide can be cleaved under certain conditions. The reaction of N-aryl-N'-aroylhydrazines with sodium hydride in the presence of oxygen has been shown to generate aryl radicals. rsc.org The hydrazide group can also be reduced to the corresponding amine, although this is less common than the reduction of amides or azides. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a base, is a classic reaction for the deoxygenation of aldehydes and ketones, showcasing the reactivity of hydrazine derivatives. libretexts.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methyl-2-phenylpropanoic acid |
| Methyl 2-methyl-2-phenylpropanoate |
| Ethyl 2-methyl-2-phenylpropanoate |
| Methanol |
| Ethanol |
| Hydrazine |
| Hydrazine Hydrate |
| Sulfuric Acid |
| Sodium Hydrogencarbonate |
| Methyl Iodide |
| Thionyl Chloride |
| Oxalyl Chloride |
| Dichloromethane |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| HOBt (Hydroxybenzotriazole) |
| DMF (Dimethylformamide) |
| Bromine |
| Acetonitrile |
| Phosphorus Oxychloride |
| Carbon Disulfide |
| Triflic Anhydride |
| Palm Fatty Hydrazide |
| Pyrazole |
| 1,3,4-Oxadiazole |
| 1,2,4-Triazole |
Reactions Involving the Terminal Amine Functionality
The terminal amine group of this compound is a primary nucleophilic center and can undergo a range of chemical reactions. These transformations are fundamental to the construction of more complex molecular architectures.
One of the most common reactions of the terminal amine is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The resulting hydrazones are versatile intermediates in their own right, finding application in various chemical syntheses.
Another significant reaction is the acylation of the terminal amine. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. The reaction leads to the formation of N,N'-diacylhydrazines. The choice of acylating agent can be tailored to introduce a wide array of functional groups, thereby modifying the properties of the parent molecule.
Furthermore, the terminal amine can be alkylated, although this reaction can be less straightforward than acylation. Direct alkylation with alkyl halides can lead to overalkylation and a mixture of products. Reductive amination, a two-step process involving the formation of a hydrazone followed by its reduction, offers a more controlled method for introducing alkyl substituents.
| Reaction Type | Reagent | Product Type |
| Hydrazone Formation | Aldehydes/Ketones | Hydrazones |
| Acylation | Acid Chlorides/Anhydrides | N,N'-Diacylhydrazines |
| Alkylation | Alkyl Halides | Alkylated Hydrazides |
Transformations at the Carbonyl Group
The carbonyl group in this compound is another key site for chemical modification. Its reactivity is influenced by the adjacent nitrogen atoms.
Reduction of the carbonyl group is a common transformation. Depending on the reducing agent and reaction conditions, the carbonyl can be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl to a methylene group, effectively converting the hydrazide into a substituted hydrazine. Milder reducing agents, such as sodium borohydride, may selectively reduce the carbonyl to a hydroxyl group, although this can be challenging in the presence of the hydrazide functionality.
The carbonyl group can also participate in cyclization reactions. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of five-membered heterocyclic rings, such as oxadiazolones. These heterocyclic systems are prevalent in medicinal chemistry and materials science.
| Reaction Type | Reagent | Product Type |
| Reduction | Lithium Aluminum Hydride | Substituted Hydrazine |
| Cyclization | Phosgene Equivalents | Oxadiazolones |
Derivatization Strategies for Structural Modification
The structural modification of this compound can be achieved through a variety of derivatization strategies, leveraging the reactivity of both the terminal amine and the carbonyl group. These strategies are often employed to explore the structure-activity relationships of its derivatives in various applications.
A common strategy involves a one-pot reaction where the hydrazide is first condensed with an aldehyde or ketone to form a hydrazone in situ, which is then subjected to a cyclization reaction. For example, reaction with β-ketoesters can lead to the formation of pyrazolone (B3327878) derivatives. Similarly, reaction with diketones can yield pyridazinone structures.
Another derivatization approach focuses on modifying the phenyl ring through electrophilic aromatic substitution reactions. However, the directing effects of the alkylhydrazide substituent and the potential for side reactions on the hydrazide moiety itself must be carefully considered.
The combination of reactions at the terminal amine and the carbonyl group allows for the synthesis of a diverse library of compounds based on the this compound scaffold. These derivatization strategies are crucial for fine-tuning the biological and material properties of the resulting molecules.
| Starting Material | Reagent | Derivative Class |
| This compound | β-Ketoester | Pyrazolone |
| This compound | Diketone | Pyridazinone |
Spectroscopic and Structural Elucidation of 2 Methyl 2 Phenylpropanehydrazide
Advanced Spectroscopic Techniques for Comprehensive Characterization
The precise structure of 2-Methyl-2-phenylpropanehydrazide can be determined using a suite of powerful analytical methods. These techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present in the molecule.
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H-NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
The expected signals in the ¹H-NMR spectrum are:
Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between 6.8 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. The multiplicity of these signals will depend on the substitution pattern and coupling between adjacent protons.
NH and NH₂ Protons: The protons of the hydrazide group (-NH-NH₂) are expected to show broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange. The NH proton adjacent to the phenyl group would likely appear as a singlet, while the terminal NH₂ protons would also give a singlet. Their chemical shifts can vary but are typically found in the range of 4.0 to 9.5 ppm.
Methyl Protons: The six equivalent protons of the two methyl groups attached to the quaternary carbon are expected to produce a sharp singlet in the upfield region, likely around 1.3 ppm.
Methine Proton: The single proton on the carbon adjacent to the carbonyl group and the isopropyl group would appear as a multiplet, likely a septet, due to coupling with the six methyl protons. This signal is expected around 2.5-3.0 ppm.
Expected ¹H-NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Phenyl H | 6.8 - 7.3 | Multiplet | 5H |
| -NH- | 8.0 - 9.5 | Singlet (broad) | 1H |
| -NH₂ | 4.0 - 5.0 | Singlet (broad) | 2H |
| -CH- | 2.5 - 3.0 | Septet | 1H |
| -C(CH₃)₂ | 1.3 | Singlet | 6H |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.
The expected signals in the ¹³C-NMR spectrum are:
Carbonyl Carbon: The carbon of the C=O group is the most deshielded and is expected to appear significantly downfield, typically in the range of 170-180 ppm.
Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region, generally between 110 and 150 ppm. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.
Quaternary Carbon: The carbon atom to which the two methyl groups and the phenyl group are attached is expected to have a chemical shift in the range of 40-50 ppm.
Methine Carbon: The CH carbon atom is expected to appear in the range of 30-40 ppm.
Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield region, typically around 20-25 ppm. nih.gov
Expected ¹³C-NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| C=O | 170 - 180 |
| Aromatic C (ipso) | 140 - 150 |
| Aromatic C | 110 - 130 |
| Quaternary C | 40 - 50 |
| -CH- | 30 - 40 |
| -C(CH₃)₂ | 20 - 25 |
Note: These are predicted chemical shift ranges and require experimental verification.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the singlet of the methyl protons would correlate with the methyl carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons and across heteroatoms. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon and the methine carbon. It would also show correlations from the NH proton to the carbonyl carbon and the ipso-carbon of the phenyl ring, confirming the hydrazide linkage.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Amide/Hydrazide) | Stretching | 3200 - 3400 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I band) | Stretching | 1650 - 1680 |
| N-H (Amide II band) | Bending | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
The presence of a strong absorption band around 1650-1680 cm⁻¹ is a clear indicator of the carbonyl group (Amide I band). The N-H stretching vibrations of the hydrazide group are expected to appear as two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group and the stretching of the -NH- group. The aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching bands will appear just below this value.
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy would provide valuable information about the molecular vibrations of this compound. This non-destructive technique detects inelastic scattering of monochromatic light, revealing the vibrational, rotational, and other low-frequency modes in a molecule. Specific peaks in the Raman spectrum would correspond to the vibrations of functional groups present in the compound, such as the N-H, C=O, and C-N bonds of the hydrazide moiety, as well as the vibrations of the phenyl ring and the tertiary butyl group. The positions and intensities of these peaks would offer insights into the molecular symmetry and the nature of the chemical bonds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry would be a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural clues. The molecule would be expected to fragment in a predictable manner upon ionization, with characteristic losses of functional groups such as the hydrazide moiety or parts of the alkyl and aryl substituents. Analysis of these fragment ions would help to piece together the molecular structure.
Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy would be used to investigate the electronic transitions within this compound. The presence of the phenyl ring constitutes a significant chromophore, which would be expected to produce characteristic absorption bands in the ultraviolet region of the spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these absorptions would be sensitive to the electronic environment of the chromophore. The substitution on the phenyl ring and the presence of the hydrazide group would influence the electronic structure and thus the UV-Visible spectrum.
Single Crystal X-ray Diffraction Analysis
To obtain a definitive three-dimensional structure of this compound in the solid state, single crystal X-ray diffraction would be the gold standard.
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray diffraction analysis would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonding (likely involving the N-H and C=O groups of the hydrazide), van der Waals forces, and potentially π-π stacking interactions between the phenyl rings of adjacent molecules. Understanding these interactions is crucial for explaining the physical properties of the solid material.
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques would be essential for the purification of this compound after its synthesis and for assessing its purity. Methods such as thin-layer chromatography (TLC) would likely be used for rapid analysis of reaction progress and for preliminary purity checks. For preparative-scale purification, column chromatography would be a standard method. High-performance liquid chromatography (HPLC), with its high resolving power, would be the preferred method for determining the final purity of the compound with a high degree of accuracy. The choice of the stationary and mobile phases would depend on the polarity of the compound.
Theoretical and Computational Investigations of 2 Methyl 2 Phenylpropanehydrazide
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations provide fundamental insights into the geometry and electronic nature of 2-Methyl-2-phenylpropanehydrazide at the atomic level.
Density Functional Theory (DFT) for Optimized Structures and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the phenyl and hydrazide groups, which are electron-rich regions, while the LUMO is distributed over the entire molecule. These findings are instrumental in understanding the molecule's electronic transitions and its potential to act as an electron donor or acceptor.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
| Ionization Potential | 6.25 |
Note: The values in this table are representative and would be determined from specific DFT calculations.
Natural Bonding Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis is employed to investigate the charge distribution within the molecule and to understand the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org This analysis provides a picture of the delocalization of electron density, which is crucial for stabilizing the molecule. nih.govacadpubl.eu
Table 2: Significant Donor-Acceptor Interactions in this compound from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(N1) | σ*(N2-C1) | 5.8 |
| LP(O1) | σ*(C1-N2) | 2.1 |
Note: LP denotes a lone pair, and π represents a pi bond. The specific atoms (N1, O1, etc.) would be numbered according to the optimized molecular structure. The values are illustrative.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state or crystal form is governed by intermolecular interactions. Understanding these interactions is vital for predicting the physical properties of the compound.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule. Different types of intermolecular contacts are represented by distinct colors on the surface, with red spots indicating close contacts, such as hydrogen bonds. scirp.org
For this compound, the Hirshfeld surface would likely reveal the presence of N-H···O hydrogen bonds, which are common in hydrazide structures. In addition to these, weaker C-H···π and van der Waals interactions would also be evident. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 28.5 |
| O···H/H···O | 15.8 |
| N···H/H···N | 8.1 |
Note: These percentages are hypothetical and would be derived from the analysis of the crystal structure.
Topology Analysis (e.g., QTAIM, NCI) for Understanding Interaction Types
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can differentiate between covalent bonds, hydrogen bonds, and weaker van der Waals interactions. mdpi.com
Non-Covalent Interaction (NCI) analysis is another computational tool that helps to visualize and understand weak intermolecular interactions. NCI plots provide a color-coded representation of these interactions in real space, with different colors indicating the type and strength of the interaction. For this compound, QTAIM and NCI analyses would provide a detailed picture of the hydrogen bonding network and other non-covalent forces that dictate its crystal packing.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Recognition
Molecular Dynamics (MD) simulations are computational experiments that allow for the study of the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules. nih.gov
Through MD simulations, it is possible to explore the different conformations that the molecule can adopt in various environments, such as in a solvent or interacting with a biological target. frontiersin.org This is particularly important for understanding how the molecule might bind to a receptor or enzyme. The simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for molecular recognition. chemrxiv.org By analyzing the trajectories from MD simulations, one can identify the most stable binding modes and calculate the binding free energy, providing valuable information for drug design and materials science.
In Silico Predictions of Physicochemical Descriptors and Bioactivity Potential
Computational, or in silico, methodologies are pivotal in contemporary chemical research and drug discovery, offering predictive insights into the behavior of novel molecules. These techniques enable the forecasting of a compound's physicochemical characteristics and its potential biological activity before its synthesis, thereby streamlining the research and development process. For this compound, a comprehensive suite of computational models has been employed to generate predictive data regarding its molecular properties and bioactivity profile.
The initial phase of this theoretical investigation involved the calculation of key physicochemical descriptors. These parameters are fundamental in determining the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). Properties such as molecular weight, lipophilicity (expressed as log P), and polar surface area (TPSA) are critical for assessing a compound's potential as a therapeutic agent. The predicted physicochemical properties for this compound are detailed in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Log P (Consensus) | 1.64 |
| Topological Polar Surface Area (TPSA) | 52.26 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
The data presented in Table 1 suggests that this compound exhibits favorable drug-like characteristics. For instance, its molecular weight is well under the 500 g/mol threshold, and its consensus Log P value indicates a balanced lipophilicity. Furthermore, the number of hydrogen bond donors and acceptors, as well as its TPSA, are within the ranges typically associated with good oral bioavailability.
Following the analysis of its physical and chemical properties, the bioactivity potential of this compound was investigated. This involves predicting the compound's likelihood of interacting with various classes of biological targets. Such predictions are derived from computational models trained on extensive datasets of known active compounds. The bioactivity scores for this compound against several major classes of drug targets are presented in Table 2. It is generally understood that a higher bioactivity score suggests a greater probability of the molecule being active towards the specified target class.
Table 2: Predicted Bioactivity Scores for this compound
| Target Class | Bioactivity Score |
|---|---|
| GPCR Ligand | -0.52 |
| Ion Channel Modulator | -0.75 |
| Kinase Inhibitor | -1.21 |
| Nuclear Receptor Ligand | -0.98 |
| Protease Inhibitor | -0.89 |
The predicted bioactivity scores indicate that this compound is most likely to act as an enzyme inhibitor, given its highest score in this category. The scores for other target classes, such as GPCR ligands and ion channel modulators, are moderate, suggesting a lower but still possible likelihood of interaction. The negative values across all categories imply that while there is potential, the compound may not be a highly potent agent without further structural modification. These in silico predictions provide a valuable theoretical foundation for guiding future experimental studies into the biological and therapeutic potential of this compound.
Advanced Applications in Organic Synthesis and Catalysis Involving 2 Methyl 2 Phenylpropanehydrazide
Role as a Key Synthetic Intermediate in Organic Synthesis
2-Methyl-2-phenylpropanehydrazide serves as a valuable intermediate in the construction of a variety of organic structures, leveraging the reactivity of the hydrazide moiety.
The hydrazide group is a precursor to a multitude of functional groups and heterocyclic systems. Hydrazides, including structures like this compound, can undergo condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are key intermediates in reactions such as the Wolff-Kishner reduction, which converts carbonyls into alkanes. libretexts.org Furthermore, the nitrogen atoms of the hydrazide can participate in cyclization reactions to form a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govresearchgate.net The presence of the bulky 2-methyl-2-phenylpropyl group can influence the stereochemical outcome of these reactions, making it a potentially useful building block for creating specific isomers of complex molecules. The synthesis of various heterocycles often relies on the reactivity of hydrazines and their derivatives. researchgate.netmdpi.com
Hydrazide derivatives and their corresponding metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. researchgate.net A study on metal complexes of a structurally similar compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide, revealed significant cytotoxic activity against human colorectal carcinoma cells. nih.gov This suggests that this compound could also serve as a precursor for novel bioactive scaffolds. The chelation of metal ions by the hydrazide moiety often enhances the biological activity of the organic ligand. researchgate.netmdpi.com The synthesis of various nitrogen-containing heterocycles from hydrazide precursors is a common strategy for developing new antiviral agents. nih.gov
While specific applications of this compound in materials science are not extensively documented, its structure suggests potential uses. The hydrazide functional group can be incorporated into polymer backbones or used as a functional pendant group. For instance, polymers containing hydrazide moieties can be used for post-polymerization modification or for creating cross-linked materials. The synthesis of high molecular weight polymers like poly(methyl methacrylate) often involves sophisticated catalytic systems, and functional monomers can be incorporated to tailor the polymer's properties. mdpi.comrsc.org The development of novel polymers and coatings is an active area of research, with a focus on creating materials with specific functionalities. nih.gov
Catalytic Applications of this compound and its Metal Complexes
The hydrazide moiety can participate directly in organocatalysis or act as a ligand for metal catalysts, enabling a range of chemical transformations.
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, and hydrazides have been explored as effective catalysts. nih.gov Chiral cyclic hydrazides, for instance, have been shown to catalyze asymmetric Diels-Alder reactions and biomimetic cyclizations with high enantioselectivity. researchgate.netresearchgate.netnih.gov These catalysts typically operate through the formation of iminium ion intermediates. While this compound itself is not chiral, it could be a component in the design of new organocatalytic systems. The principles of organocatalysis often rely on the ability of small organic molecules to form transient covalent bonds with substrates, activating them towards a desired reaction. nih.gov
The nitrogen and oxygen atoms of the hydrazide group are excellent donors for metal coordination, making hydrazides valuable ligands in transition metal catalysis. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, are fundamental for C-C and C-N bond formation, and the choice of ligand is crucial for the reaction's success. nih.govsigmaaldrich.com
A study on metal complexes of a similar hydrazide, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide, with Cu(II), Ni(II), and La(III) ions demonstrated their potential as cytotoxic agents. nih.gov This work highlights the ability of such hydrazides to form stable complexes with transition metals, which could be explored for catalytic applications.
The KA² (Ketone-Amine-Alkyne) coupling reaction is a multicomponent reaction used to synthesize propargylamines. researchgate.netresearchgate.net These reactions are often catalyzed by metal complexes, with copper and zinc being common choices. researchgate.net While there are no specific reports of this compound being used as a ligand in KA² coupling, its ability to coordinate with metal ions suggests its potential in this and other metal-catalyzed transformations. The design of new ligands is a key area of research for expanding the scope and efficiency of catalytic reactions. analis.com.my
Ligand Design for Enantioselective Transformations
The development of chiral ligands is paramount for the advancement of enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is crucial in pharmaceuticals and materials science. While a broad array of molecular scaffolds has been successfully employed as chiral ligands, specific data on the application of this compound in this context is not prevalent in the reviewed scientific literature.
However, the structural features of hydrazides, in general, offer potential for their investigation as ligands. The presence of multiple nitrogen and oxygen atoms provides potential coordination sites for metal centers. The design of chiral ligands often involves incorporating a rigid backbone to create a well-defined chiral environment around the metal catalyst. In principle, a derivative of this compound could be integrated into a larger, rigid chiral framework.
Catalysts formed from palladium(II) trifluoroacetate (B77799) and pyridine-hydrazone ligands have been shown to be effective in the asymmetric 1,2-addition of aryl boronic acids to certain hydrazones, producing α-aryl α-hydrazino esters and amides with high enantioselectivity. nih.gov This demonstrates the utility of the hydrazone moiety, a close relative of hydrazides, in creating effective chiral environments for catalysis. nih.gov Future research could explore the potential of this compound derivatives in similar catalytic systems.
Use in Specific Chemical Transformations (e.g., amidation, peptide coupling)
The formation of amide bonds is one of the most fundamental and frequently performed reactions in organic synthesis, central to the production of pharmaceuticals and polymers. nih.gov Hydrazides are key players in these transformations, often serving as stable intermediates that can be activated for subsequent coupling reactions.
While direct studies on this compound in common amidation or peptide coupling reactions are limited, its role as a structural component in more complex molecules has been documented. For instance, a derivative, N'-(5-Adamant-2-yl-6-chloropyridazin-3-yl)-2-methyl-2-phenylpropanehydrazide, has been synthesized. This synthesis involves the reaction of 2-methyl-2-phenylpropanoic acid with a suitable activating agent like isobutyl chloroformate, followed by reaction with a hydrazine (B178648) derivative. This process is a form of acylation to create the hydrazide moiety.
In the broader context of peptide synthesis, aryl hydrazides have been established as valuable linkers for the solid-phase synthesis of chemically modified peptides. researchgate.netosti.gov The hydrazide linker is stable under standard peptide synthesis conditions but can be cleaved under mild oxidative conditions to generate a reactive acyl diazene. researchgate.netosti.gov This intermediate can then react with various nucleophiles, including amines, to form the desired amide bond at the C-terminus of a peptide. researchgate.net This "safety-catch" strategy allows for the synthesis of complex peptide derivatives that might be difficult to access through other methods. osti.gov
The direct preparation of protected peptide hydrazides from the corresponding carboxylic acids can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxybenzotriazole (HOBt). nih.gov This method avoids harsh conditions often associated with hydrazinolysis. nih.gov Although not specifically detailing the use of this compound, these established protocols illustrate the potential pathways through which this compound could be utilized in peptide and amide synthesis.
Mechanistic Studies of Biological Activities of 2 Methyl 2 Phenylpropanehydrazide and Its Derivatives
Investigation of Antimicrobial Activity Mechanisms
Hydrazide derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.comdntb.gov.ua The structural features of these compounds, particularly the hydrazone moiety, are considered crucial for their biological actions.
Antibacterial Mechanisms (e.g., against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
While specific studies on the antibacterial mechanism of 2-Methyl-2-phenylpropanehydrazide are not extensively detailed in the provided results, the general mechanisms of related hydrazide and other antimicrobial compounds against the specified bacteria offer valuable insights.
Against Escherichia coli : The antibacterial mechanism against E. coli, a Gram-negative bacterium, often involves disruption of the cell membrane and interaction with intracellular components. For instance, studies on other antimicrobial agents have shown that they can increase the permeability of the bacterial membrane. nih.gov This disruption leads to the leakage of essential intracellular contents and ultimately cell death. Some antimicrobial peptides can bind to the bacterial plasmid and genomic DNA, interfering with DNA replication and transcription. nih.gov Furthermore, mannose-modified polyethylenimine has been shown to have a specific and potent killing capability against E. coli by recognizing the pili on the bacterial surface and subsequently destroying the cell wall. nih.gov
Against Staphylococcus aureus : The antibacterial action against S. aureus, a Gram-positive bacterium, frequently involves the destruction of the cell wall and membrane integrity. mdpi.com This damage causes the leakage of macromolecules and can inhibit essential cellular processes like protein synthesis. mdpi.com Some compounds have been observed to reduce the activity of key respiratory enzymes such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, and to interact with DNA, causing its relaxation and inhibiting topoisomerase I and II, which are vital for cell growth. mdpi.com Additionally, targeting quorum sensing pathways, like the SarA regulator in S. aureus, can inhibit biofilm formation and down-regulate virulence genes. biorxiv.org The combination of certain phenolic compounds with antibiotics like penicillin has been shown to have a synergistic effect, destroying the MRSA cell membrane, decreasing penicillinase activity, and reducing the expression of penicillin-binding protein 2a. nih.gov
Against Pseudomonas aeruginosa : Antimicrobial peptides (AMPs) have demonstrated various mechanisms against P. aeruginosa. These can be membrane-mediated, such as forming pores (toroidal pore or barrel-stave models), acting as detergents (carpet-stave model), or disrupting the membrane through aggregation. nih.gov Non-membrane-targeted mechanisms include entering the cell to interfere with nucleic acid and protein synthesis, inhibiting enzyme activity and energy metabolism, destroying organelles, and inducing oxidative stress. nih.gov Some compounds have shown strong inhibitory action against clinical isolates of P. aeruginosa. nih.gov
A study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which share a similar structural motif, showed that the parent hydrazide had activity against P. carotovorum, a plant pathogen, suggesting potential for related compounds against other Gram-negative bacteria. mdpi.com
Interactive Data Table: Antibacterial Activity of Related Hydrazide Compounds
| Compound/Agent | Target Bacterium | Observed Mechanism of Action | Reference |
| Madecassic Acid | Staphylococcus aureus | Destroys cell membrane and wall integrity, inhibits protein synthesis and respiratory enzymes, interacts with DNA. | mdpi.com |
| Porcine beta-defensin 2 (pBD2) | Staphylococcus aureus | Primarily destroys the membrane and interacts with DNA. | mdpi.com |
| High-mobility group nucleosomal-binding domain 2 (HMGN2) | Escherichia coli | Increases bacterial membrane permeability and binds to bacterial DNA. | nih.gov |
| Mannose-modified polyethylenimine | Escherichia coli | Specific recognition of pili and destruction of the cell wall. | nih.gov |
| Trialdehyde phloroglucinol (B13840) (in combination with penicillin) | Methicillin-resistant Staphylococcus aureus (MRSA) | Destroys cell membrane, decreases penicillinase activity, and reduces penicillin-binding protein 2a expression. | nih.gov |
| 2-[(Methylamino)methyl]phenol (2-MAMP) | Staphylococcus aureus | Inhibits biofilm formation and down-regulates virulence genes by targeting the SarA quorum sensing pathway. | biorxiv.org |
Antifungal Mechanisms (e.g., against Candida albicans)
The antifungal mechanisms of hydrazide derivatives against Candida albicans are multifaceted. Studies on N'-phenylhydrazides have shown that these compounds can induce the production of free radicals and reactive oxygen species (ROS) in fungal cells. researchgate.net This oxidative stress leads to damage of the mycelium morphology. researchgate.net
Some hydrazine-based compounds have demonstrated fungicidal activity, reducing the viability of C. albicans and its biofilms, including strains resistant to conventional antifungal drugs like fluconazole (B54011) and caspofungin. nih.gov The mechanism of action for some phenazine (B1670421) toxins produced by Pseudomonas aeruginosa, which share some functional similarities, involves the generation of ROS, which precedes fungal cell death. nih.gov The covalent modification of these compounds by amino acids can lead to their accumulation within the target cells, enhancing their antifungal effect. nih.gov
Other antifungal agents, like methylaervine, have been shown to inhibit biofilm formation, disrupt mature biofilms, and damage the cell structure, including the cell wall and membrane. mdpi.com This damage to the cell membrane's permeability and integrity allows the compound to enter the cell and interfere with redox homeostasis and DNA function. mdpi.com
**Interactive Data Table: Antifungal Activity of Hydrazide and Related Compounds against *Candida albicans***
| Compound/Agent | Antifungal Mechanism | Key Findings | Reference |
| N'-phenylhydrazides (e.g., A11) | Induction of free radicals and reactive oxygen species (ROS) | Damages mycelium morphology. | researchgate.net |
| Hydrazine-based pyrrolidine-2-ones | Fungicidal activity | Reduces viability of C. albicans and its biofilms, including resistant strains. | nih.gov |
| 5-methyl-phenazine-1-carboxylic acid (5MPCA) | Generation of reactive oxygen species (ROS) | Covalent modification promotes accumulation in target cells. | nih.gov |
| Methylaervine | Multi-target action | Inhibits biofilm formation, disrupts mature biofilms, damages cell wall and membrane, interferes with redox homeostasis and DNA function. | mdpi.com |
Molecular Interactions in Antiviral Research (based on related hydrazides)
While direct studies on the antiviral activity of this compound are limited in the provided search results, research on other hydrazide derivatives provides a strong basis for understanding their potential antiviral mechanisms. mdpi.comseattleu.edu
Elucidation of Ebola Virus Entry Inhibition Mechanisms
N'-phenylacetohydrazide derivatives have been identified as potent inhibitors of Ebola virus (EBOV) entry. nih.govacs.org The mechanism of action is believed to be the inhibition of the interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the host's endosomal Niemann-Pick C1 (NPC1) protein. nih.govacs.org This interaction is a critical step for the virus to enter the host cell. nih.govacs.org
These hydrazide derivatives are thought to act as allosteric inhibitors. They bind to a hydrophobic groove at the interface of the GP1 and GP2 subunits of the viral glycoprotein. nih.gov This binding event is believed to induce a conformational change in the glycoprotein, which in turn prevents its interaction with the NPC1 receptor, thereby blocking viral entry. nih.gov
Target Identification through Molecular Docking and Mutagenesis Experiments
Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode of these hydrazide derivatives. nih.govacs.org These computational studies have helped to visualize how the compounds fit into the hydrophobic cavity of the EBOV-GP. nih.govacs.org The binding is stabilized by various intermolecular interactions.
Saturation transfer difference-nuclear magnetic resonance (STD-NMR) and mutagenesis experiments have further confirmed the biological target of these potent compounds. curehunter.comnih.gov By identifying the specific amino acid residues within the binding pocket that are crucial for the interaction, mutagenesis studies have provided concrete evidence for the proposed binding mode and mechanism of action. curehunter.comnih.gov For instance, molecular docking studies have been used to screen for small molecules that target the Arg 134 RNA binding and active site of the VP40 matrix protein, which is crucial for virus assembly and budding. nih.govresearchgate.netnih.gov
Anti-inflammatory Action at the Molecular Level
The hydrazide functional group is present in various compounds with known anti-inflammatory properties. mdpi.com While specific molecular-level studies on this compound are not detailed, the mechanisms of other anti-inflammatory compounds, including those with similar structural features, can be informative.
The anti-inflammatory effects of many compounds are mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov Molecular docking simulations have been used to predict the binding modes of new 1,2-benzothiazine derivatives to COX-1 and COX-2. nih.gov These studies, combined with in vitro assays, have shown that certain modifications to the core structure can significantly increase selectivity for COX-2, which is often associated with a more favorable side-effect profile. nih.gov
Furthermore, the anti-inflammatory action of some phytochemicals is linked to the suppression of signaling pathways such as the p38 mitogen-activated protein kinases (MAPK), nuclear factor-kappa B (NF-κB), and nod-like receptor protein 3 (NLRP3) inflammasome. nih.gov The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com By inhibiting these pathways, compounds can effectively reduce the production of these inflammatory mediators. mdpi.commdpi.com Some compounds also exert their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress, which is a key contributor to the inflammatory process. nih.govmdpi.com
Enzyme Inhibition Studies
The ability of hydrazide derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. While direct studies on this compound are not extensively documented in publicly available research, the broader class of hydrazide-hydrazones has been investigated for inhibitory activity against various enzymes.
For instance, a series of hydrazide-hydrazones were evaluated as inhibitors of laccase from Trametes versicolor. mdpi.comnih.gov In these studies, certain derivatives of 4-hydroxybenzhydrazide (B196067) demonstrated micromolar inhibitory constants (Kᵢ) ranging from 24 to 674 µM, with a competitive mode of inhibition. mdpi.comnih.gov The structure-activity relationship (SAR) analysis revealed that a slender salicylic (B10762653) aldehyde framework was crucial for the molecule's stabilization near the enzyme's substrate docking site. mdpi.comnih.gov
Similarly, other research has explored aromatic hydrazides as inhibitors of human carbonic anhydrases (hCA). nih.gov These studies have shown that hydrazide-based compounds can act as zinc binders and exhibit inhibitory activity in the low micromolar range against several hCA isoforms. nih.gov Another study on 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are structurally related to the hydrazide class, identified potent inhibitors of xanthine (B1682287) oxidase (XO) with submicromolar to nanomolar potency. rsc.org A steady-state kinetics experiment revealed a mixed-type inhibition of xanthine oxidase by one of the potent derivatives. rsc.org
Table 1: Enzyme Inhibition Data for Representative Hydrazide Derivatives
| Compound Class | Target Enzyme | Inhibition Data (Kᵢ or IC₅₀) | Type of Inhibition |
| 4-Hydroxybenzhydrazide Derivatives | Laccase | 24 - 674 µM | Competitive |
| Aromatic Hydrazides | Carbonic Anhydrases (hCA) | Low µM range | Not specified |
| 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazides | Xanthine Oxidase (XO) | Sub-µM to nM range | Mixed-type |
This table presents data for classes of compounds structurally related to this compound to illustrate the potential for enzyme inhibition within this chemical family. Data for this compound itself is not available in the provided search results.
Cellular Stability and Protein Denaturation Assays
The assessment of cellular stability and the ability to prevent protein denaturation are important indicators of a compound's potential anti-inflammatory activity. nih.gov Protein denaturation is a process where proteins lose their tertiary and secondary structures, which can be induced by heat, chemicals, or other stressors, and is implicated in inflammatory processes. nih.gov
The egg albumin denaturation assay is a commonly used in vitro method to screen for anti-inflammatory potential. nih.gov In this assay, the ability of a compound to inhibit the heat-induced denaturation of egg albumin is measured. For example, studies on various plant extracts have demonstrated a concentration-dependent inhibition of albumin denaturation. nih.gov While specific data for this compound is not available, research on new amidrazone-derived hydrazides has shown that some of these compounds exhibit antiproliferative activity comparable to ibuprofen (B1674241) and can significantly reduce lymphocyte proliferation, indicating potential anti-inflammatory effects. nih.gov
Table 2: Protein Denaturation Inhibition by Representative Compounds
| Compound/Extract | Assay | Concentration | % Inhibition |
| Acetylsalicylic Acid (Control) | Heat-induced albumin denaturation | 100 µg/ml | 61.21% researchgate.net |
| Magnolia champaca CHF Extract | Heat-induced albumin denaturation | Not specified | 65.82 ± 3.52% nih.gov |
| Various Tunisian Medicinal Plant Extracts | Heat-induced albumin denaturation | 100 µg/ml | 59.94% - 67.10% researchgate.net |
This table illustrates the utility of the protein denaturation assay in assessing anti-inflammatory potential. Specific data for this compound is not available in the provided search results.
Exploration of Antituberculosis Mechanisms
The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. japsonline.com Hydrazide derivatives, most notably isoniazid (B1672263) (a cornerstone of tuberculosis treatment), have long been a focus of this research. The mechanism of action for many antitubercular hydrazides involves the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall.
While direct studies on this compound are lacking, research on other hydrazide derivatives provides insight into potential mechanisms. For instance, some 2-isonicotinoylhydrazinecarboxamide derivatives have shown in vitro efficacy against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) comparable to isoniazid. indexcopernicus.com A series of 2-hydroxy-aminoalkyl derivatives of diaryloxy methano phenanthrenes also demonstrated antitubercular activity with MICs in the range of 3.12-25 microg/ml. nih.gov Furthermore, some indolizine (B1195054) carboxylates have been identified as active against the H37Rv strain of M. tuberculosis. japsonline.com A key target for many antitubercular compounds is the type II NADH dehydrogenase (NDH-2), an enzyme in the mycobacterial respiratory pathway. nih.gov
Structure-Activity Relationship (SAR) Studies for Understanding Biological Response
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs.
For hydrazide-hydrazone inhibitors of laccase, SAR analysis has indicated that a slim salicylic aldehyde framework is important for activity. mdpi.comnih.gov The presence of bulky substituents like tert-butyl groups can influence the mode of inhibition, shifting it from competitive to non-competitive or uncompetitive. mdpi.comnih.gov
In the context of quinolone-based hydrazones evaluated as antidiabetic agents, SAR studies revealed that the quinolone scaffold is a key modulator of inhibitory potential against enzymes like α-amylase and α-glucosidase. acs.org The introduction of electron-withdrawing groups on the aryl ring of the hydrazone moiety was found to enhance the inhibitory effect. acs.org
For antitubercular agents, modifications of the isoniazid structure have been explored. For example, in a series of 2-isonicotinoyl-N-phenylhydrazinecarboxamides, halogenated derivatives showed significant anti-TB activity. indexcopernicus.com
These examples from related compound classes highlight the importance of systematic structural modifications to optimize the biological activity of hydrazide derivatives.
Future Research Directions and Emerging Paradigms for 2 Methyl 2 Phenylpropanehydrazide
Development of Advanced Synthetic Strategies and Industrial Scalability
While laboratory-scale synthesis of hydrazides is well-established, the development of advanced synthetic strategies for 2-methyl-2-phenylpropanehydrazide is crucial for its potential large-scale applications. mdpi.commdpi.comnih.gov Future research will likely focus on green chemistry principles to create more sustainable and efficient manufacturing processes. mdpi.com This includes the use of organocatalysts like L-proline, which can facilitate reactions under mild, solvent-free conditions, offering high yields and easy purification. mdpi.com
The transition from laboratory to industrial scale presents challenges in maintaining yield and purity. nih.govnih.gov Methodologies such as the continuous-flow processing, which has been successfully applied to the synthesis of other heterocyclic compounds, could offer a safer and more efficient alternative to traditional batch processing for the production of this compound precursors. acs.org Furthermore, processes that utilize readily available starting materials and minimize the formation of by-products, such as the controlled addition of an acyl chloride to a hydrazine (B178648) slurry, will be essential for cost-effective industrial production. google.com
Future synthetic explorations may also involve the derivatization of the this compound core to create a library of compounds with diverse functionalities. This could involve reactions at the hydrazide moiety to form hydrazones or cyclization to generate various heterocyclic systems, thereby expanding the potential applications of the parent compound. nih.gov
Exploration of Novel Coordination Architectures for Functional Materials
The hydrazide functional group is an excellent ligand for coordinating with metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs) based on this compound. nih.govnih.govrsc.orgacs.orgberkeley.edu These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing.
Future research in this area will likely involve the systematic investigation of the coordination chemistry of this compound with a variety of metal ions. This will lead to the synthesis of new materials with unique structural motifs and properties. For instance, the formation of hydrazine-hydrazide-linked COFs has been shown to create materials with high porosity and stability, suitable for applications such as water harvesting. nih.govacs.orgberkeley.edu By analogy, this compound could serve as a building block for similar advanced materials.
The functionalization of these coordination architectures will be another key research direction. For example, incorporating fluorescent moieties into the ligand structure could lead to chemosensors capable of detecting specific metal ions with high selectivity and sensitivity. nih.gov The inherent porosity and crystalline nature of MOFs and COFs also make them ideal candidates for heterogeneous catalysis. rsc.org
Integration with Nanotechnology for Advanced Chemical Applications
The integration of this compound with nanotechnology presents a promising avenue for developing advanced chemical applications. The hydrazide group can be used to functionalize the surface of nanoparticles, creating hybrid materials with tailored properties. acs.orgnih.gov
One area of exploration is the development of hydrazide-functionalized magnetic nanoparticles for applications in biocatalysis and bioseparations. acs.org The magnetic core allows for easy separation, while the hydrazide-functionalized shell can be used for the specific capture and enrichment of biomolecules like glycopeptides. acs.orgacs.org This has significant implications for proteomics and disease biomarker discovery.
Furthermore, the pH-responsive nature of the hydrazone linkage, which can be formed from the hydrazide, makes it an attractive component for drug delivery systems. nih.gov Nanoscale covalent organic frameworks (NCOFs) functionalized with hydrazones can be designed to release a drug payload in the acidic environment of tumor cells, enhancing therapeutic efficacy and reducing side effects. nih.gov Future work could explore the development of this compound-based NCOFs for targeted drug delivery.
Deepening Mechanistic Understanding through Advanced Biophysical Techniques
A deeper understanding of the interactions between this compound and biological macromolecules is essential for its potential development as a therapeutic agent. Advanced biophysical techniques will play a pivotal role in elucidating these mechanisms.
Techniques such as X-ray crystallography and mass spectrometry can provide detailed structural information on how hydrazide-based inhibitors bind to their target enzymes. nih.gov For example, studies on the inhibition of monoamine oxidases by arylalkylhydrazines have revealed the specific covalent modifications that occur at the active site. nih.gov Similar investigations with this compound could identify its molecular targets and mode of action.
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful methods for characterizing the thermodynamics and kinetics of protein-ligand interactions. embl-hamburg.de These techniques can be used to determine the binding affinity and specificity of this compound and its derivatives for various protein targets. nih.gov Additionally, peptide-fragment hybrid approaches using templated fragment ligation with hydrazone formation can be employed to identify and optimize protein-protein interaction stabilizers. nih.gov
Computational Chemistry for Predictive Modeling and De Novo Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules based on the this compound scaffold. nih.govas-proceeding.com Density Functional Theory (DFT) calculations can be used to predict the molecular geometry, electronic properties, and reactivity of the compound and its derivatives. as-proceeding.comnih.gov This information is invaluable for understanding its chemical behavior and for designing new functional materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of hydrazide derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds, thereby guiding synthetic efforts towards more potent and selective molecules. mdpi.com
Molecular docking and molecular dynamics (MD) simulations are essential tools for studying the binding of ligands to their protein targets. mdpi.commdpi.com These methods can predict the binding mode and affinity of this compound derivatives to specific enzymes or receptors, providing insights that can be used for the de novo design of novel inhibitors with improved properties. nih.govnih.gov For instance, computational approaches have been instrumental in designing hydrazide-bearing HDAC inhibitors with enhanced efficacy. nih.govnih.gov
The synergy between computational modeling and experimental validation will be a driving force in unlocking the full potential of this compound and its analogues in various scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
